molecular formula C11H14O3 B3339049 Ethyl 4-methoxy-2-methylbenzoate CAS No. 56427-62-4

Ethyl 4-methoxy-2-methylbenzoate

Cat. No.: B3339049
CAS No.: 56427-62-4
M. Wt: 194.23 g/mol
InChI Key: OCVWTVSURRGDPJ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from benzoic acid, specifically from 4-methoxy-2-methylbenzoic acid. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methoxy-2-methylbenzoate can be synthesized through the esterification of 4-methoxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-methoxy-2-methylbenzoic acid.

    Reduction: 4-methoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-methoxy-2-methylbenzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the manufacture of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

    Methyl 4-methoxy-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-hydroxy-2-methylbenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: this compound is unique due to its specific ester and methoxy substituents, which confer distinct chemical and physical properties. These properties influence its reactivity and interactions in various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

ethyl 4-methoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11(12)10-6-5-9(13-3)7-8(10)2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVWTVSURRGDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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